Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside

Overview

Description

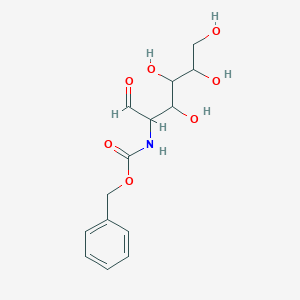

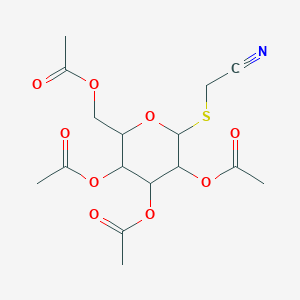

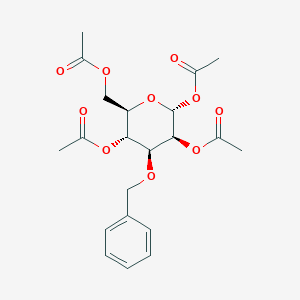

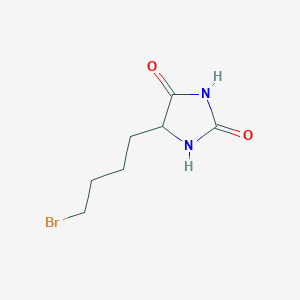

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a chemical compound with the molecular formula C16H21NO9S and a molecular weight of 403.41 . It is a white solid with a pink tinge .

Synthesis Analysis

The nitrile of the cyanomethyl group can be converted to a methyl imidate group by treatment with sodium methoxide or HCl . This compound can be used in glycoprotein synthesis .Molecular Structure Analysis

The IUPAC name of this compound is [(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)thio]acetonitrile . The InChI code is 1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3/t12-,13+,14+,15-,16+/m1/s1 .Chemical Reactions Analysis

The nitrile of the cyanomethyl group can be converted to a methyl imidate group by treatment with sodium methoxide or HCl . This reaction can be used to attach the sugar to a protein .Physical And Chemical Properties Analysis

This compound is a white solid with a pink tinge . It has a melting point of 95-97°C . It is slightly soluble in chloroform, dichloromethane, ether, and ethyl acetate .Scientific Research Applications

Glycoprotein Synthesis

This compound can be modified via treatment with sodium methoxide or HCl such that the nitrile of the cyanomethyl group is converted to a methyl imidate group . This modified compound can then be used to form glycoproteins .

2. Substrate Analog for β-galactosidase Enzyme Assays It acts as a substrate analog for β-galactosidase enzyme assays, aiding in the detection and quantification of this enzyme .

Drug Synthesis

This compound can be employed for the synthesis of various drugs targeting diseases related to galactosyltransferase enzymes .

Biological Activities of Plants

A variety of biological activities of plants have been found to be associated with phenolic glycosides . For example, A. plantanifolium, which contains the glycoside 2- (1-hydroxy-6-oxo-cyclohex-2-ene-1-carboxymethyl)-phenyl-4,6- O - [ ( S )-4,4’,5,5’,6,6’-hexahydroxydiphenoyl]-β-D-glucopyranose is used for the treatment of rheumatalgia, paralysis and cardianeuria .

Folk Medicine

The leaves of Eriobotrya japonica (Thunb.), containing a biphenyl glucoside, have been widely applied as a folk medicine (known as “Pipaye”) to treat stomachache and to promote antitussive, anti-inflammatory and diuretic effects in China .

6. Treatment of Urinary and Prostate Disease The Cucurbita species (commonly known as pumpkin), being traditionally used for a deworming medicine ( C. moschata) [ 12 ], and the treatment of urinary and prostate disease ( C. pepo) [ 13 ], are found to contain many acylated phenolic glycosides [ 14 ] .

Mechanism of Action

Target of Action

The primary target of Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside is the β-galactosidase enzyme . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside acts as a substrate analog for β-galactosidase enzyme assays . The compound can be modified via treatment with sodium methoxide or HCl such that the nitrile of the cyanomethyl group is converted to a methyl imidate group . This modification allows the compound to interact with its target, the β-galactosidase enzyme, and undergo further biochemical reactions.

Biochemical Pathways

The modified Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside can be used to form glycoproteins . Glycoproteins are involved in various biological processes, including cell-cell interaction, immune response, and signal transduction.

Pharmacokinetics

The compound’s solubility in various solvents such as chloroform, dichloromethane, ether, and ethyl acetate suggests that it may have good bioavailability.

Result of Action

The result of the action of Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside is the formation of glycoproteins . These glycoproteins can have various molecular and cellular effects depending on their specific structures and functions.

Action Environment

The action, efficacy, and stability of Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside can be influenced by various environmental factors. For instance, the compound’s stability is affected by temperature, as it is recommended to be stored at −20°C . Additionally, the pH of the environment can influence the compound’s action, as the conversion of the nitrile group to a methyl imidate group involves treatment with sodium methoxide or HCl .

Safety and Hazards

Future Directions

As a versatile compound used in biomedicine, Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside has potential applications in the field of glycoprotein synthesis . Its role as a substrate analog for β-galactosidase enzyme assays could be further explored to aid in the detection and quantification of this enzyme .

properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3/t12-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQCXCWNORCJGV-CWVYHPPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)